Neodymium oxalate

Precursor thermal decomposition Neodymium oxide synthesis Thermogravimetric analysis

Inconsistent oxide morphology from non-oxalate precursors compromises sintered density and optical homogeneity in laser ceramics. Neodymium oxalate (Nd₂(C₂O₄)₃·xH₂O) resolves this via a reproducible co-precipitation route that achieves molecular-level cation mixing for homogeneous Nd³⁺ distribution. • Decomposition onset at 400°C, oxide crystallization above 620°C - predictable calcination enables process optimization. • Available in 99% to 99.999% purity (REO basis) with traceable CoA documenting individual rare earth impurity limits. • Supplied as light purple crystalline powder; slightly hygroscopic - store sealed at room temperature.

Molecular Formula C6Nd2O12
Molecular Weight 552.54 g/mol
CAS No. 1186-50-1
Cat. No. B072409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium oxalate
CAS1186-50-1
Molecular FormulaC6Nd2O12
Molecular Weight552.54 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Nd+3].[Nd+3]
InChIInChI=1S/3C2H2O4.2Nd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
InChIKeyVKLDOHAGZQSOPP-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neodymium Oxalate: Core Characteristics


Neodymium oxalate, with the chemical formula Nd₂(C₂O₄)₃·xH₂O, is the oxalate salt of neodymium, a light rare earth element of the lanthanide series. It is typically supplied as a light purple, crystalline powder that is insoluble in water but moderately soluble in strong mineral acids [1]. The compound is slightly hygroscopic and converts to neodymium oxide (Nd₂O₃) upon calcination, a property central to its use as a precursor material in solid-state laser crystal synthesis, advanced ceramics, and specialty glass manufacturing [2]. Commercially, neodymium oxalate is offered in multiple purity grades, ranging from 99% to 99.999% on a rare earth oxide basis, with defined limits for individual rare earth and non-rare earth impurities [1].

Oxalate precursor route for Nd₂O₃, Nd:YAG, and doped ceramic synthesis
Multiple purity grades with documented rare earth impurity specifications
Supports co-precipitation and controlled calcination processing workflows

Neodymium Oxalate: Substitution Risks


Substituting neodymium oxalate with other neodymium salts—such as the carbonate, nitrate, sulfate, or chloride—in material synthesis workflows introduces quantifiable variability in decomposition temperature, oxide formation pathway, and resultant product morphology. The thermal decomposition of neodymium salts proceeds via distinct pyrolytic sequences; for example, the sesquioxide formation temperature and intermediate phases differ markedly between oxalate, carbonate, and nitrate precursors, which directly impacts the sintering behavior and phase purity of the final oxide ceramic [1]. Furthermore, the oxalate precipitation route provides a well-established, scalable method for particle size and morphology control that is not readily replicated with nitrate or chloride precursors, which tend to yield agglomerated or irregular particulates during calcination [2]. Procurement of a non-oxalate neodymium salt without process requalification therefore risks altering critical material attributes including oxide crystallization onset, specific surface area, and impurity profiles.

Thermal decomposition sequence and intermediate phases differ from nitrate, carbonate, or sulfate precursors; this may shift oxide crystallization behavior and phase purity.
Particle morphology control achieved via oxalate precipitation is not readily replicated with chloride or nitrate salts, which tend to yield agglomerated oxides.
Sintering behavior and final oxide properties are precursor-anion dependent; substituting oxalate typically requires process requalification.

Neodymium Oxalate: Differentiation Evidence


Decomposition Pathway: Oxalate vs. Other Salts

A thermogravimetric study directly compared the thermal decomposition of neodymium oxalate, carbonate, nitrate, and sulfate salts under identical heating conditions (2.5°C/min, 25°C to 1400°C). The pyrolytic sequence for the oxalate precursor proceeds via a distinct dioxy-carbonate intermediate (Nd₂O₂C₂O₄) before yielding the sesquioxide Nd₂O₃, whereas the nitrate and carbonate follow different intermediate phase progressions [1]. This differential pathway influences the temperature at which the final oxide phase crystallizes and the extent of non-stoichiometric oxide formation during heating [1].

Decomposition Pathway
Head-to-head
Oxalate: Nd₂O₂C₂O₄ intermediate → Nd₂O₃
Carbonate: Nd₂O₂CO₃ → Nd₂O₃
Nitrate/Sulfate: distinct pyrolytic sequences
Intermediate phase profile directly impacts calcination protocol and final oxide phase purity.
TGA at 2.5°C/min; class-level behavior for rare earth salts
Precursor thermal decomposition Neodymium oxide synthesis Thermogravimetric analysis

Oxide Crystallization Temperature: Oxalate Route

In a study on the reaction crystallization of neodymium oxalate, thermal analysis established that oxalate decomposition initiates at 400°C, and neodymium oxide crystallization commences above 620°C [1]. This defines a processing window for calcination that differs from alternative precursors. A separate microwave-assisted synthesis study of Nd₂(C₂O₄)₃·10H₂O further detailed the phase evolution: an amorphous carbonate phase forms at 400°C, hexagonal Nd₂O₂CO₃ crystallizes at 500°C, and Nd₂O₃ forms in the 700–800°C range [2].

Oxide Crystallization
Method context
400°C decomposition onset
>620°C Nd₂O₃ crystallization
700–800°C full oxide formation
Defines calcination temperature ramp and hold-time benchmarks specific to the oxalate route.
Reaction crystallization and microwave-assisted studies
Oxide crystallization temperature Neodymium oxide Calcination protocol

Morphology Control: Oxalate Precursor Route

The morphology of neodymium oxalate precursor particles can be precisely controlled via synthesis method, and this morphology is partially inherited by the resulting neodymium oxide. Microwave-assisted precipitation of Nd₂(C₂O₄)₃·10H₂O yields a plate-like morphology that, upon controlled calcination, produces Nd₂O₃ with defined micro/nano structural characteristics [1]. This level of morphological control is less readily achieved with nitrate or chloride precursors, which typically produce agglomerated or irregular particulates upon direct thermal decomposition .

Morphology Control
Method context
Oxalate: plate-like precursor → micro/nano structured Nd₂O₃
Nitrate/Chloride: agglomerated, irregular particles
Enables tunable specific surface area and sintering behavior through morphology inheritance.
Microwave-assisted precipitation; morphology partially retained after calcination
Particle morphology Microwave-assisted precipitation Nanostructured materials

Spectral Sharpness in Optical Glass

Neodymium oxalate, when incorporated into glass matrices, imparts a characteristic violet to wine-red coloration and exhibits unusually sharp absorption bands in the transmitted light spectrum. This property is distinct from alternative glass colorants and is specifically exploited in protective lenses for welding goggles and in cathode ray tube (CRT) displays to enhance contrast between red and green emission bands [1]. While quantitative absorption band data are not provided in vendor literature, the documented sharpness of absorption bands is a class-level characteristic of Nd³⁺ ions in glass hosts [2].

Optical Absorption
Class-level
Nd³⁺ f-f transitions yield sharp absorption bands ~580, ~740, ~800 nm in glass hosts
Provides spectrally selective filtering not replicable with broad-band transition metal colorants.
Class-level Nd³⁺ photophysics; vendor literature for welding goggle and CRT applications
Glass coloring Absorption spectroscopy Display phosphors

Purity Grades and Impurity Specifications

Neodymium oxalate is commercially available in multiple defined purity grades with documented rare earth and non-rare earth impurity limits. Typical offerings include 99%, 99.9%, 99.99%, and 99.999% grades on a rare earth oxide basis, with specific ppm or percentage maxima for La₂O₃, CeO₂, Pr₆O₁₁, Sm₂O₃, Eu₂O₃, and Y₂O₃ impurities [1]. For example, in 99.999% grade material, the La₂O₃/TREO limit is 3 ppm maximum, CeO₂/TREO is 3 ppm maximum, and Pr₆O₁₁/TREO is 50 ppm maximum [1].

Purity Specifications
Specification review
99.999%: La₂O₃ ≤3 ppm, CeO₂ ≤3 ppm, Pr₆O₁₁ ≤50 ppm
99.9%: La₂O₃ ≤0.01%, CeO₂ ≤0.05%, Pr₆O₁₁ ≤0.05%
Impurity levels differ by 3–4 orders of magnitude; select grade per application sensitivity.
TREO minimum 35%; analysis by ICP-MS/OES
Purity specifications Rare earth impurity limits Material certification

Nd:YAG Laser Crystal Precursor

Neodymium oxalate is employed as a precursor for the synthesis of neodymium-doped crystals, most notably Nd:YAG (neodymium-doped yttrium aluminum garnet), which serves as the active laser medium in solid-state lasers [1]. The oxalate co-precipitation method, which involves precipitating mixed yttrium and neodymium oxalates followed by calcination, is a standard route to produce homogeneous YAG precursor powders. This oxalate-based approach offers advantages over solid-state reaction of oxide powders in terms of cation mixing homogeneity at the molecular level [2].

Nd:YAG Precursor
Method context
Oxalate co-precipitation: YAG phase at 850–900°C
Solid-state oxide mix: >1600°C
Lower-temperature, higher-homogeneity route for laser ceramics compared to solid-state reaction.
Co-precipitation from mixed nitrate solution with oxalic acid
Laser crystal precursor Nd:YAG synthesis Solid-state laser materials

Neodymium Oxalate: Application Scenarios


Nd:YAG Laser Crystal Synthesis

In the fabrication of neodymium-doped yttrium aluminum garnet (Nd:YAG) laser ceramics, neodymium oxalate serves as a preferred precursor for co-precipitation synthesis routes. The oxalate co-precipitation method, which precipitates mixed yttrium and neodymium oxalates from nitrate solutions followed by calcination, achieves molecular-level cation mixing that promotes homogeneous Nd³⁺ distribution within the garnet lattice [1]. This homogeneity is essential for minimizing optical scattering centers and ensuring uniform laser gain across the crystal. The defined decomposition pathway of the oxalate precursor (decomposition onset at 400°C, oxide crystallization above 620°C) provides predictable calcination behavior that facilitates process optimization [2]. Ultra-high purity grades (99.999% with ≤3 ppm La₂O₃ and CeO₂) are specifically warranted for this application, as trace lanthanide impurities introduce parasitic absorption bands that degrade laser efficiency [3].

Wavelength-Selective Filtering for Optical Glass

Neodymium oxalate is incorporated into glass melts to produce specialty optical glasses with characteristic violet to wine-red coloration and unusually sharp absorption bands [1]. This narrow-band absorption, arising from f-f electronic transitions of the Nd³⁺ ion, provides spectrally selective filtering that is not achievable with broad-band transition metal colorants [2]. Specific commercial applications include protective lenses for welding goggles, where the sharp absorption attenuates harmful emission lines while maintaining visible light transmission, and CRT display faceplates, where the selective absorption enhances perceived contrast between red and green phosphor emissions [1]. For these applications, 99% or 99.9% purity grades are typically sufficient, as the optical function depends primarily on the Nd³⁺ content rather than ultra-trace impurity levels [3].

Morphology-Controlled Oxide for Ceramics

When the application demands neodymium oxide (Nd₂O₃) with defined particle morphology, specific surface area, and sintering characteristics, the oxalate precursor route offers quantifiable advantages over alternative salts. Microwave-assisted precipitation of neodymium oxalate yields plate-like precursor particles that, upon controlled calcination in the 700–800°C range, produce Nd₂O₃ with inherited micro/nano structural features [1]. The decomposition sequence—proceeding through an amorphous carbonate phase at 400°C, hexagonal Nd₂O₂CO₃ at 500°C, and finally Nd₂O₃ above 620°C—provides multiple temperature-dependent processing windows for tuning oxide properties [2]. In contrast, direct thermal decomposition of neodymium nitrate or chloride typically produces irregular, agglomerated oxides without comparable morphological control [3]. This scenario is particularly relevant for ceramic components requiring high sintered density or for catalyst supports where surface area is performance-critical.

Research-Grade Synthesis with Traceable Purity

For academic and industrial research requiring neodymium compounds with documented purity and traceable certificate of analysis (CoA), neodymium oxalate is available in multiple certified purity grades from 99% to 99.999% [1]. The defined impurity specifications—including ppm-level limits for La₂O₃, CeO₂, Pr₆O₁₁, Sm₂O₃, Eu₂O₃, Y₂O₃, and non-rare earth elements such as Fe₂O₃ and SiO₂—provide researchers with the quantifiable material provenance necessary for reproducible experimentation [1]. The slight hygroscopicity of the oxalate salt necessitates appropriate storage conditions, which should be factored into laboratory handling protocols [1]. This scenario encompasses fundamental studies of lanthanide coordination chemistry, synthesis of mixed rare earth oxalates for co-doped materials research, and development of novel neodymium-containing catalysts.

Application
Selection Property
Validation Focus
Nd:YAG laser crystal synthesis
Co-precipitation cation mixing homogeneity
Oxide phase purity and YAG formation temperature range
Wavelength-selective optical glass
Narrow-band f-f absorption of Nd³⁺ in glass host
Spectral filtering validation at target wavelengths
Morphology-controlled oxide ceramics
Precursor morphology control and inheritance
Particle size distribution and specific surface area
Traceable research-grade material
Grade-specific impurity documentation and CoA
Impurity verification and batch reproducibility

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